molecular formula C11H18O4 B14241640 Decanoic acid, 6,9-dioxo-, methyl ester CAS No. 210235-33-9

Decanoic acid, 6,9-dioxo-, methyl ester

Cat. No.: B14241640
CAS No.: 210235-33-9
M. Wt: 214.26 g/mol
InChI Key: NENBBJHGYBWSNU-UHFFFAOYSA-N
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Description

Decanoic acid, 6,9-dioxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of decanoic acid, where the 6th and 9th carbon atoms are oxidized to form ketone groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 6,9-dioxo-, methyl ester typically involves the oxidation of decanoic acid followed by esterification. One common method is the oxidation of decanoic acid using a strong oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 6th and 9th positions. The resulting 6,9-dioxodecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where decanoic acid is oxidized and esterified in a single step. This can be achieved using a packed bed reactor with a solid acid catalyst to facilitate both oxidation and esterification reactions. The use of such methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 6,9-dioxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Decanoic acid, 6,9-dioxo-.

Scientific Research Applications

Decanoic acid, 6,9-dioxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals, fragrances, and as a biodiesel surrogate.

Mechanism of Action

The mechanism of action of decanoic acid, 6,9-dioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially modulating their activity. The ester group can be hydrolyzed to release decanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, methyl ester: Lacks the ketone groups at the 6th and 9th positions.

    Nonanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one less carbon atom in the chain.

    Undecanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one more carbon atom in the chain.

Uniqueness

This compound is unique due to the presence of two ketone groups at specific positions in the carbon chain, which imparts distinct chemical and biological properties

Properties

CAS No.

210235-33-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 6,9-dioxodecanoate

InChI

InChI=1S/C11H18O4/c1-9(12)7-8-10(13)5-3-4-6-11(14)15-2/h3-8H2,1-2H3

InChI Key

NENBBJHGYBWSNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCCCC(=O)OC

Origin of Product

United States

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